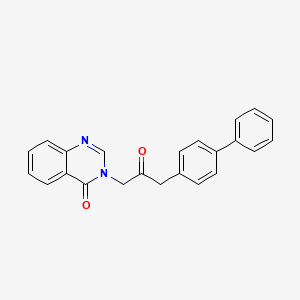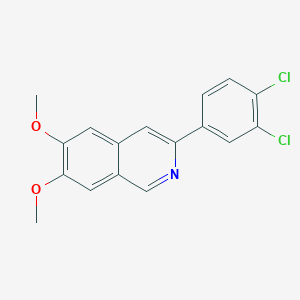
3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline: is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 6,7-dimethoxyisoquinoline as the primary starting materials.
Coupling Reaction: The 3,4-dichloroaniline undergoes a coupling reaction with 6,7-dimethoxyisoquinoline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Reaction Conditions: The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures (around 80-100°C) for several hours.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Researchers explore its ability to interact with specific molecular targets, such as enzymes or receptors, to develop new drugs for treating diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It is also employed in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,4-Dichlorophenylacetic acid: A compound with similar dichlorophenyl substitution but different core structure.
3,4-Dichloromethylphenidate: A stimulant drug with a dichlorophenyl group, used for its psychoactive properties.
3,4-Dichlorophenyl-1,1-dimethylurea: An herbicide with a dichlorophenyl group, used to inhibit photosynthesis in plants.
Uniqueness: 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline is unique due to its isoquinoline core structure combined with dichlorophenyl and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
69504-68-3 |
|---|---|
Formule moléculaire |
C17H13Cl2NO2 |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C17H13Cl2NO2/c1-21-16-7-11-6-15(10-3-4-13(18)14(19)5-10)20-9-12(11)8-17(16)22-2/h3-9H,1-2H3 |
Clé InChI |
FERASTJAVKVDSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=NC(=CC2=C1)C3=CC(=C(C=C3)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


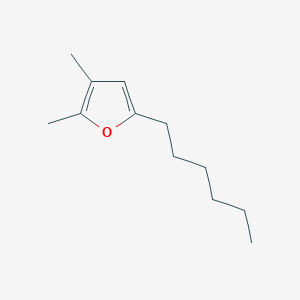
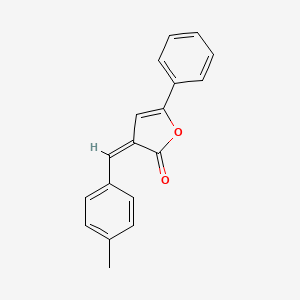

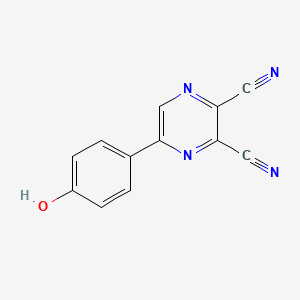
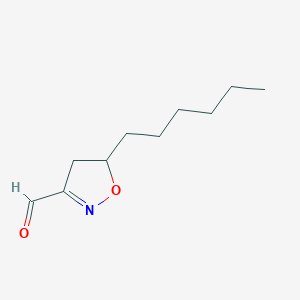
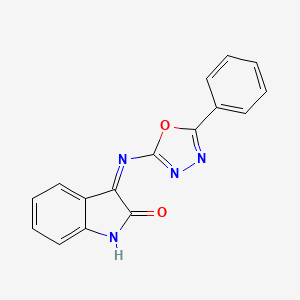
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
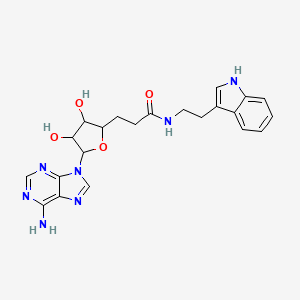
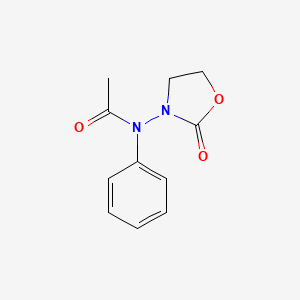
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12903807.png)

